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Compound of Interest

Compound Name: Pyridin-4-ol

Cat. No.: B093559 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Pyridin-4-ol, and its predominant tautomeric form, pyridin-4(1H)-one, is a cornerstone

heterocyclic building block in medicinal chemistry.[1] Its structural and electronic properties

make it a privileged scaffold, integral to the synthesis of a wide array of pharmaceutical agents

targeting conditions from cardiovascular disease to cancer.[1] This guide provides an objective

comparison of Pyridin-4-ol's performance as a drug intermediate, supported by experimental

data, detailed protocols, and comparative analysis of synthetic routes.

Physicochemical Properties
A fundamental validation of any drug intermediate begins with its physicochemical

characterization. These properties are crucial for process development, formulation, and

ensuring batch-to-batch consistency.
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Property Value Reference

Molecular Formula C₅H₅NO [2][3]

Molecular Weight 95.10 g/mol [3][4]

Melting Point 150-151 °C [2][3]

Boiling Point 230-235 °C at 12 mmHg [2][3]

Appearance
Beige to light brown powder or

chunks
[3][4]

Solubility Soluble in water [2][3]

pKa 3.2 (at 20°C) [3]

Structural Elucidation and Purity Assessment
The identity and purity of Pyridin-4-ol are rigorously validated using spectroscopic and

chromatographic techniques. An essential characteristic is its tautomeric equilibrium between

the pyridinol and pyridone forms, with the pyridone form being overwhelmingly favored in

solution and solid states.[5]

Tautomeric equilibrium of Pyridin-4-ol.

Spectroscopic Analysis
NMR and IR spectroscopy are powerful tools for confirming the molecular structure and

identifying functional groups, which are critical for validating the identity of the intermediate.[5]

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data[5]

The NMR spectra provide detailed information about the electronic environment of the

hydrogen and carbon atoms in the molecule.
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¹H NMR (DMSO-d₆) ¹³C NMR (DMSO-d₆)

Proton
Chemical Shift (δ)

ppm
Carbon

Chemical Shift (δ)

ppm

H-2, H-6 ~7.5 - 7.8 C-4 (C=O) ~175

H-3, H-5 ~6.2 - 6.5 C-2, C-6 ~139 - 141

N-H ~11.0 - 11.5 C-3, C-5 ~115 - 117

Infrared (IR) Spectroscopy Data[5]

The IR spectrum is instrumental in confirming the presence of key functional groups,

particularly the carbonyl and N-H bonds characteristic of the dominant pyridone tautomer.

Vibrational Mode Frequency (cm⁻¹)

N-H Stretch 3000 - 2800 (broad)

C=O Stretch (Carbonyl) ~1640 - 1650

C=C Stretch (Ring) ~1540 - 1580

C-H Bending ~1230 - 1240

Experimental Protocol: IR Spectroscopy (ATR Method)
[5]

Background Spectrum: Record a background spectrum of the clean Attenuated Total

Reflectance (ATR) crystal.

Sample Application: Place a small amount of solid Pyridin-4-ol powder directly onto the ATR

crystal.

Apply Pressure: Use the pressure arm to ensure firm contact between the sample and the

crystal.

Data Acquisition: Collect the IR spectrum, typically over a range of 4000-400 cm⁻¹.
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Data Processing: The instrument software automatically subtracts the background to provide

the final spectrum of the sample.

Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is a standard method for determining the

purity of drug intermediates. It separates the main compound from any impurities, allowing for

precise quantification.

Experimental Protocol: General HPLC Purity Analysis
Column: A C18 reversed-phase column (e.g., Zorbax SB-Aq, 4.6x150 mm, 5 µm) is

commonly used.[6]

Mobile Phase: A gradient elution is often employed, using a mixture of an aqueous buffer

(e.g., ammonium acetate) and an organic solvent like acetonitrile.[6]

Flow Rate: A typical flow rate is 1.0 mL/min.

Detection: UV detection at 254 nm is suitable for aromatic compounds like Pyridin-4-ol.[7]

Sample Preparation: Prepare a standard solution of Pyridin-4-ol in the mobile phase at a

known concentration. Dissolve the sample to be tested in the same solvent.

Injection: Inject equal volumes (e.g., 20 µL) of the standard and sample solutions.[6]

Analysis: The purity is calculated by comparing the peak area of the analyte in the sample to

the total area of all peaks, or by using an internal standard method for higher accuracy.[7]
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General workflow for HPLC purity analysis.

Comparative Analysis of Synthetic Routes
The validation of a drug intermediate is heavily dependent on the efficiency, scalability, and

robustness of its synthesis. Several methods for preparing Pyridin-4-ol exist, each with distinct

advantages and disadvantages.
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Parameter
Method 1: From 4-
Aminopyridine

Method 2: From
Dehydroacetic Acid

Method 3: From γ-
Pyrone

Starting Material 4-Aminopyridine Dehydroacetic Acid
2-Trifluoromethyl-4H-

pyran-4-one

Product Pyridin-4-ol

4-Hydroxy-6-

methylpyridin-2(1H)-

one

4-Hydroxy-2-

trifluoromethylpyridine

Overall Yield ~92%[8][9] ~69%[9] ~28%[8]

Purity >99%[8][9] Not Specified Not Specified

Key Reagents
Sodium nitrite, n-

butanol, H₂SO₄[8][9]
H₂SO₄, NH₄OH[8] Aqueous ammonia[8]

Number of Steps 1 (One-pot)[8] 2[8] 1[8]

Advantages

Excellent yield and

high purity for the

parent compound.[8]

Readily available

starting material.[8]
Direct transformation.

Disadvantages

Use of potentially

unstable diazonium

salts.[8]

Produces a

substituted derivative,

not the parent

compound.[8]

Lower reported yield

in the example.[8]

For producing the unsubstituted Pyridin-4-ol, the diazotization of 4-aminopyridine is a superior

method due to its high yield and purity.[8]

Experimental Protocol: Synthesis from 4-
Aminopyridine[8][9]
This one-pot synthesis involves the preparation of butyl nitrite, followed by the diazotization of

4-aminopyridine and subsequent hydrolysis.

Preparation of Butyl Nitrite:

In a flask, combine water, sodium nitrite, and n-butanol.
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Cool the mixture to 0-10°C.

Slowly add hydrochloric acid dropwise over 60 minutes, maintaining the low temperature.

After incubation, separate the organic layer containing butyl nitrite.

Diazotization and Hydrolysis:

In a separate flask, prepare a solution of sulfuric acid in water.

Cool the solution and add 4-aminopyridine.

Slowly add the prepared butyl nitrite over approximately 120 minutes, strictly controlling

the temperature.

Neutralization and Purification:

Neutralize the reaction mixture with a barium hydroxide solution to pH 7.5-8.

Introduce carbon dioxide to precipitate excess barium hydroxide.

Filter the mixture to obtain a crude solution of Pyridin-4-ol.

Purify the crude solution via treatment with activated carbon and subsequent vacuum

distillations to yield high-purity Pyridin-4-ol.[8]
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Synthesis of Pyridin-4-ol from 4-aminopyridine.

Application in Pharmaceutical Synthesis: The Case
of Torasemide
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A key validation point for any intermediate is its successful application in the synthesis of an

active pharmaceutical ingredient (API). Pyridin-4-ol is a crucial starting material for the

industrial synthesis of Torasemide, a potent loop diuretic.[1]

The synthesis transforms the simple Pyridin-4-ol core into a complex, multi-functionalized

pyridine derivative through a series of well-established chemical transformations.[1]
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Synthetic workflow for Torasemide from Pyridin-4-ol.
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Alternatives to Pyridin-4-ol
While Pyridin-4-ol is a versatile intermediate, other heterocyclic systems can sometimes serve

similar roles in drug design. The choice of intermediate often depends on the desired vector of

substitution and the specific biological target.

Pyridin-2-ol and Pyridin-3-ol: These isomers offer different points of attachment and

reactivity. For instance, Pyridin-2-ol can act as an ambident nucleophile, reacting at either

the nitrogen or oxygen atom, while Pyridin-3-ol tends to react at the oxygen.[10]

Pyrimidine Derivatives: These six-membered rings containing two nitrogen atoms are

common bioisosteres for pyridine rings in medicinal chemistry.

Other Substituted Pyridines: Depending on the synthetic goal, intermediates like 2-

chloropyridines or aminopyridines can be starting points, though the synthesis of Pyridin-4-
ol itself often starts from 4-aminopyridine.[8][11]

Non-basic Pyridine Alternatives: For applications where the basicity of the pyridine nitrogen

is undesirable, other non-basic heterocyclic bases like N-methylimidazole or sterically

hindered bases such as 2,6-lutidine or diisopropylethylamine (Hünig's base) can be used as

acid scavengers, though they do not replace the core scaffold.[12]

The primary advantage of Pyridin-4-ol lies in its established, high-yield synthesis and its

proven utility in constructing complex, multi-substituted pharmaceutical targets like Torasemide.

Conclusion
The validation of Pyridin-4-ol as a drug intermediate is firmly established through

comprehensive analytical characterization, efficient and high-yielding synthetic routes, and its

successful implementation in the industrial production of pharmaceuticals. Its well-defined

physicochemical properties and spectroscopic profile ensure reliable identification and quality

control. The one-pot synthesis from 4-aminopyridine offers an economically viable and scalable

route to high-purity material. For researchers and drug development professionals, Pyridin-4-
ol represents a reliable, versatile, and validated building block for the creation of novel

therapeutic agents.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.benchchem.com/product/b093559?utm_src=pdf-body
https://www.benchchem.com/product/b093559?utm_src=pdf-body
https://www.researchgate.net/publication/322663526_Reactions_of_pyridin-2-ol_pyridin-3-ol_and_pyridin-4-ol_with_pentafluoro-_and_pentachloropyridine
https://www.benchchem.com/product/b093559?utm_src=pdf-body
https://www.benchchem.com/product/b093559?utm_src=pdf-body
https://www.benchchem.com/pdf/Comparative_study_of_different_methods_for_pyridin_4_ol_synthesis.pdf
https://www.benchchem.com/pdf/Comparative_study_of_different_synthetic_routes_to_Pyridin_4_ol.pdf
https://www.researchgate.net/post/Which_is_the_alternative_of_pyridine_as_a_base
https://www.benchchem.com/product/b093559?utm_src=pdf-body
https://www.benchchem.com/product/b093559?utm_src=pdf-body
https://www.benchchem.com/product/b093559?utm_src=pdf-body
https://www.benchchem.com/product/b093559?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b093559?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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